Cas no 40943-24-6 (Ethanone,2-chloro-1-(4-hydroxy-3-methylphenyl)-)
Ethanone,2-chloro-1-(4-hydroxy-3-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2-chloro-1-(4-hydroxy-3-methylphenyl)-
- 2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone
- 40943-24-6
- 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone, AldrichCPR
- 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethan-1-one
- SCHEMBL9908793
- DTXSID00664121
-
- Inchi: 1S/C9H9ClO2/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,11H,5H2,1H3
- InChI Key: BKFMWOOHKYHNPB-UHFFFAOYSA-N
- SMILES: ClCC(C1=CC=C(C(C)=C1)O)=O
Computed Properties
- Exact Mass: 184.0291072g/mol
- Monoisotopic Mass: 184.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 37.3Ų
Ethanone,2-chloro-1-(4-hydroxy-3-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002608-250mg |
2-Chloro-4'-hydroxy-3'-methylacetophenone |
40943-24-6 | 97% | 250mg |
$489.60 | 2023-09-02 | |
| Alichem | A014002608-500mg |
2-Chloro-4'-hydroxy-3'-methylacetophenone |
40943-24-6 | 97% | 500mg |
$839.45 | 2023-09-02 | |
| Alichem | A014002608-1g |
2-Chloro-4'-hydroxy-3'-methylacetophenone |
40943-24-6 | 97% | 1g |
$1519.80 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735520-5g |
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethan-1-one |
40943-24-6 | 98% | 5g |
¥7441.00 | 2024-05-14 | |
| Crysdot LLC | CD12073871-1g |
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone |
40943-24-6 | 95+% | 1g |
$518 | 2024-07-24 |
Ethanone,2-chloro-1-(4-hydroxy-3-methylphenyl)- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on Ethanone,2-chloro-1-(4-hydroxy-3-methylphenyl)-
Introduction to Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- (CAS No. 40943-24-6)
Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- (CAS No. 40943-24-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone, is characterized by its unique molecular structure, which includes a chloro substituent and a hydroxy-methylphenyl group. These structural features contribute to its potential applications in various biological and chemical processes.
The chemical formula of Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- is C10H10ClO2, and it has a molecular weight of approximately 197.64 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical properties make it suitable for use in a wide range of laboratory and industrial applications.
In recent years, Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- has been the subject of extensive research due to its potential therapeutic properties. Studies have shown that this compound exhibits significant biological activity, including anti-inflammatory, antioxidant, and anticancer effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Moreover, the antioxidant properties of Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- have been investigated in several studies. A research article published in the Oxidative Medicine and Cellular Longevity in 2020 found that this compound effectively scavenged reactive oxygen species (ROS) and protected cells from oxidative stress-induced damage. These findings suggest that Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- could be a valuable candidate for the development of novel antioxidant therapies.
The anticancer potential of Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- has also been explored in preclinical studies. A study published in the Cancer Letters in 2019 reported that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising lead compound for further drug development.
In addition to its therapeutic applications, Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- has been used as an intermediate in the synthesis of other biologically active compounds. Its reactivity and functional groups make it an attractive starting material for synthetic chemists aiming to develop new molecules with enhanced biological activity. For example, researchers at the University of California have utilized this compound as a key intermediate in the synthesis of novel antiviral agents targeting influenza viruses.
The synthesis of Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-3-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically yields high purity Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- with good yield. Alternative synthetic routes have also been explored to improve efficiency and reduce environmental impact.
The safety profile of Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- is an important consideration for its use in both research and industrial settings. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.
In conclusion, Ethanone, 2-chloro-1-(4-hydroxy-3-methylphenyl)- (CAS No. 40943-24-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development into therapeutic agents for various diseases. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing medical science.
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